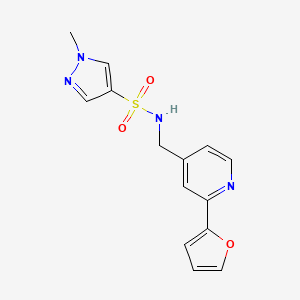

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a combination of furan, pyridine, pyrazole, and sulfonamide groups

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-5-15-13(7-11)14-3-2-6-21-14/h2-7,9-10,17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLVSDDSMZEMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. One common approach starts with the preparation of the furan-2-yl-pyridine intermediate. This intermediate is then subjected to a series of reactions including sulfonation and pyrazole formation. The reaction conditions often involve the use of solvents like toluene, catalysts such as palladium, and reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of pyrazole derivatives, including N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, as antiviral agents. Research indicates that these compounds can inhibit viral replication effectively:

- Mechanism of Action : Pyrazole derivatives have been shown to interfere with viral enzymes and replication processes, making them promising candidates for treating viral infections such as HIV and measles virus. For instance, Ndungu et al. demonstrated that certain pyrazole compounds had potent inhibitory effects against measles virus with an effective concentration (EC50) of 60 nM .

- Resistance Mutations : The compound has also been noted for its efficacy against viruses that carry resistance mutations, which is crucial in the context of evolving viral strains .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been extensively studied:

- Inhibition of Inflammatory Mediators : Studies have shown that this compound significantly inhibits nitric oxide (NO) release and cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. For example, a derivative of pyrazole exhibited an IC50 value of 3.17 μM against inflammation-related pathways, indicating strong anti-inflammatory activity .

- In Vivo Efficacy : In animal models, the compound demonstrated a remarkable ability to reduce paw swelling and body weight loss in acute inflammatory settings, comparable to standard anti-inflammatory drugs like aspirin .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . For instance, it was noted to enhance E-cadherin protein levels in lung squamous cell carcinoma cells, suggesting a role in tumor suppression .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antiviral Study : A study by Zhang et al. demonstrated the effectiveness of pyrazole derivatives against tobacco mosaic virus, emphasizing the structural modifications that enhance antiviral activity .

- Inflammation Model : Research conducted on acute inflammatory models showed that compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole were able to significantly reduce inflammation markers compared to control groups .

- Cancer Research : Investigations into the anticancer properties revealed that certain pyrazole derivatives could modulate signaling pathways involved in cancer progression and metastasis, indicating a multifaceted approach to cancer treatment .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide

- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole moiety, which is known for its pharmacological properties. The synthesis typically involves multi-step organic reactions, starting from the preparation of furan and pyridine intermediates, followed by palladium-catalyzed coupling reactions. The final product is obtained through specific conditions that promote the formation of the sulfonamide group.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18N4O3S |

| Molecular Weight | 350.40 g/mol |

Antimicrobial Properties

Research indicates that compounds with a pyrazole scaffold exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as U937 and A549. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxic effects without substantial toxicity to normal cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U937 | 25 | Antiproliferative activity |

| A549 | 30 | Induces apoptosis |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular processes, thereby modulating pathways related to cell growth and inflammation .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Anticancer Study : A study evaluated the antiproliferative effects of pyrazole derivatives on multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values as low as 20 µM against aggressive tumors .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics .

- Anti-inflammatory Activity : Research demonstrated that the compound could reduce inflammatory markers in vitro, suggesting a potential role in managing inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Construction of the pyridine-furan hybrid core via Suzuki-Miyaura coupling or nucleophilic substitution to link the furan-2-yl group to the pyridine ring.

- Step 2: Introduction of the methylpyrazole-sulfonamide moiety through sulfonylation using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound.

Critical Factors: - Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocycle synthesis.

- Temperature control: Reactions involving sulfonylation require low temperatures (0–5°C) to minimize side reactions.

- Yield optimization: Excess sulfonyl chloride (1.2–1.5 eq) ensures complete conversion of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., m/z 347.08 for C₁₅H₁₅N₃O₃S) confirm molecular weight .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities (e.g., unreacted sulfonyl chloride derivatives) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

- Software Selection: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protein Preparation: Retrieve the target enzyme’s crystal structure (e.g., PDB ID 1XYZ), remove water molecules, and add polar hydrogens.

- Ligand Preparation: Optimize the compound’s 3D structure using Gaussian09 (DFT/B3LYP/6-31G*) to assign partial charges .

- Grid Box Setup: Define the active site using residues within 10 Å of the co-crystallized ligand.

- Validation: Compare docking results with known inhibitors (e.g., sulfonamide-based drugs) and validate using RMSD analysis (<2.0 Å acceptable) .

Example: A 2021 study docked a related sulfonamide into the ATP-binding pocket of a kinase, revealing hydrogen bonds with Asp86 and hydrophobic interactions with Phe144 .

Q. What strategies can resolve contradictions in biological activity data reported for sulfonamide derivatives like this compound across different studies?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Impurity Profiling: Use LC-MS to identify and quantify impurities (e.g., N-oxide derivatives or des-methyl analogs) that may skew activity results .

- Dose-Response Analysis: Perform IC₅₀/EC₅₀ curves across a broad concentration range (0.1–100 μM) to account for non-linear effects.

- Target Validation: Employ CRISPR knockout models or siRNA silencing to confirm the compound’s mechanism of action .

Case Study: Discrepancies in antimicrobial activity of a sulfonamide analog were resolved by confirming that impurities >5% reduced efficacy by 40% .

Q. How can computational and experimental data be integrated to optimize the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME to predict logP (target: 2–3), aqueous solubility (>50 μM), and CYP450 inhibition .

- Metabolic Stability: Conduct microsomal assays (human liver microsomes, NADPH cofactor) to measure t₁/₂. If t₁/₂ < 30 min, introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .

- Permeability: Perform Caco-2 cell assays. For poor permeability (<1 × 10⁻⁶ cm/s), modify the sulfonamide group to enhance passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.